5-(Bromoacetyl)-3-phenylisoxazole
Overview
Description
5-(Bromoacetyl)-3-phenylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromoacetyl group and a phenyl group attached to the isoxazole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Bromoacetyl compounds are known to interact with various proteins and enzymes in the body
Mode of Action
Bromoacetyl compounds are known to interact with their targets through covalent bonding . The bromoacetyl group can form a covalent bond with the amino group of a protein or enzyme, potentially altering its function .
Biochemical Pathways
Bromoacetyl compounds can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The bromoacetyl group is known to be reactive, which could potentially affect the compound’s bioavailability and pharmacokinetic profile .
Result of Action
Bromoacetyl compounds can alter the function of their targets, potentially leading to various cellular effects
Action Environment
The action, efficacy, and stability of 5-(Bromoacetyl)-3-phenylisoxazole can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues
Preparation Methods
The synthesis of 5-(Bromoacetyl)-3-phenylisoxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Bromoacetylation: The bromoacetyl group is introduced by reacting the isoxazole derivative with bromoacetyl bromide in the presence of a base such as triethylamine.
Chemical Reactions Analysis
5-(Bromoacetyl)-3-phenylisoxazole undergoes various types of chemical reactions:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids or ketones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Bromoacetyl)-3-phenylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials and chemical sensors.
Comparison with Similar Compounds
5-(Bromoacetyl)-3-phenylisoxazole can be compared with other similar compounds such as:
3-(Bromoacetyl)coumarins: These compounds also contain a bromoacetyl group and exhibit similar reactivity but differ in their core structure, which is based on the coumarin ring.
5-Bromoindole Derivatives: These compounds have a bromo group attached to an indole ring and are studied for their biological activities.
The uniqueness of this compound lies in its isoxazole core, which imparts distinct chemical and biological properties compared to other bromoacetyl-containing compounds.
Properties
IUPAC Name |
2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBXGZOVSCTNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370776 | |
Record name | 5-(Bromoacetyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14731-14-7 | |
Record name | 5-(Bromoacetyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14731-14-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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